Boc-D-Asp(OBzl)-OH is a valuable building block for the construction of peptides containing D-aspartic acid. The "Boc" group (tert-butoxycarbonyl) protects the amino group of aspartic acid, while the "OBzl" group (benzyloxy) protects the side chain carboxylic acid. This protection scheme allows for the selective coupling of Boc-D-Asp(OBzl)-OH with other amino acid building blocks to create peptides with specific D-enantiomeric configurations ().
Boc-D-Asp(OBzl)-OH can be used to generate peptides containing D-aspartic acid, which is a less common but important amino acid. Researchers can then study the biological functions of these peptides and how the presence of D-aspartic acid affects their activity ().
Boc-D-Asp(OBzl)-OH is compatible with SPPS, a widely used technique for synthesizing peptides. The protecting groups on Boc-D-Asp(OBzl)-OH allow for the stepwise coupling of the molecule with other amino acids on a solid support, ultimately leading to the desired peptide sequence ().
Boc-D-Asp(OBzl)-OH, also known as N-Boc-D-aspartic acid β-benzyl ester, is a synthetically derived amino acid derivative. It is a chiral molecule containing a D-configuration at the aspartic acid residue []. The Boc (tert-Butyloxycarbonyl) group serves as a protecting group for the amine functionality of the aspartic acid, while the benzyl (OBzl) group protects the carboxylic acid group at the beta position. This compound finds application as a building block in peptide synthesis, particularly for the incorporation of D-aspartic acid units into peptide sequences [].
The key features of Boc-D-Asp(OBzl)-OH's structure include:
Boc-D-Asp(OBzl)-OH is involved in several key reactions relevant to peptide synthesis:
Boc-D-Asp(OBzl)-OH + H2O -> Boc-D-Asp(OH)-OH + CH3OH (Eq. 1)